

Application of (+)-Di-tert-butyl L-tartrate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Di-tert-butyl L-tartrate

Cat. No.: B054582

[Get Quote](#)

Affiliation: Google Research

Abstract

(+)-Di-tert-butyl L-tartrate is a pivotal chiral auxiliary in modern pharmaceutical synthesis, primarily utilized for the creation of enantiomerically pure compounds. Its application is central to asymmetric reactions, most notably the Sharpless-Katsuki Asymmetric Epoxidation, which provides crucial chiral building blocks for a wide array of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of **(+)-Di-tert-butyl L-tartrate** and its analogs in the synthesis of chiral pharmaceutical intermediates.

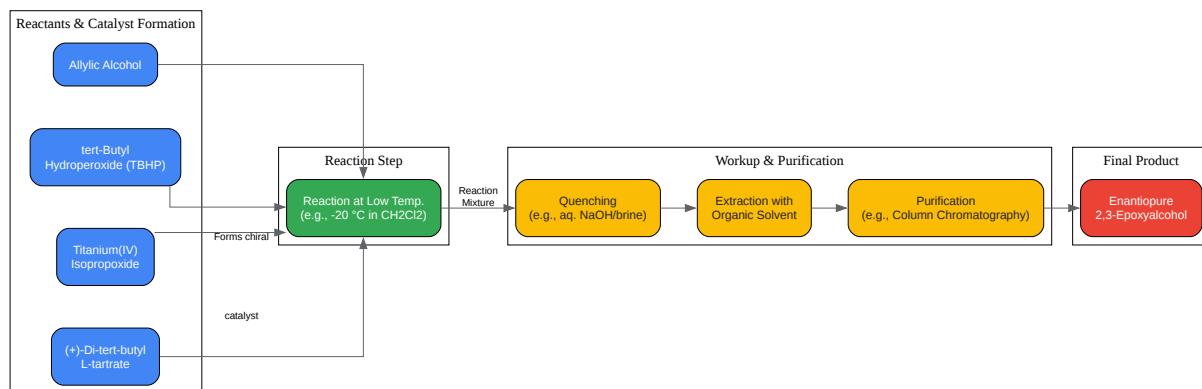
Introduction

Chirality plays a crucial role in the efficacy and safety of many pharmaceuticals. Often, only one enantiomer of a drug molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize single enantiomers is of paramount importance in drug development. **(+)-Di-tert-butyl L-tartrate**, a derivative of naturally occurring L-(+)-tartaric acid, serves as an effective chiral ligand in asymmetric synthesis to achieve this goal.^{[1][2][3]}

The most prominent application of **(+)-Di-tert-butyl L-tartrate** is in the Sharpless Asymmetric Epoxidation, a Nobel Prize-winning reaction that allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols.^{[4][5][6]} This reaction produces 2,3-epoxyalcohols, which are versatile chiral intermediates that can be converted into a variety of

functional groups, including diols, aminoalcohols, and ethers. These chiral building blocks are foundational in the synthesis of numerous complex molecules, including saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[4][7]

Core Application: Sharpless Asymmetric Epoxidation


The Sharpless Asymmetric Epoxidation utilizes a catalyst system formed *in situ* from titanium(IV) isopropoxide and a chiral tartrate ester, such as **(+)-Di-tert-butyl L-tartrate** or **(+)-diethyl L-tartrate (DET)**. The oxidizing agent is typically tert-butyl hydroperoxide (TBHP). The choice of the L-**(+)**-tartrate enantiomer directs the epoxidation to one face of the double bond, resulting in a high enantiomeric excess (ee), often exceeding 90-95%. [3][5][8][9]

The general reaction scheme is as follows:

- Reactants: An allylic alcohol, tert-butyl hydroperoxide (TBHP) as the oxidant.
- Catalyst System: Titanium(IV) isopropoxide $[\text{Ti}(\text{O}^i\text{Pr})_4]$ and **(+)-Di-tert-butyl L-tartrate** or **(+)-Diethyl L-tartrate**.
- Product: A 2,3-epoxyalcohol with a high degree of enantiopurity.

The predictability of the stereochemical outcome is a key advantage of this method. When using **(+)-Di-tert-butyl L-tartrate**, the oxygen atom is delivered to a specific face of the allylic alcohol when oriented in a defined manner. [4][10]

Logical Workflow of Sharpless Asymmetric Epoxidation

[Click to download full resolution via product page](#)

Caption: Workflow of the Sharpless Asymmetric Epoxidation.

Quantitative Data from Representative Syntheses

The following table summarizes quantitative data from various applications of the Sharpless Asymmetric Epoxidation using L-(+)-tartrate derivatives.

Application/Substrate	Chiral Ligand	Yield	Enantiomeric Excess (ee)	Reference
Epoxidation of Geraniol	(+)-Diethyl L-tartrate	77%	>95%	[11]
Synthesis of (+)-Disparlure	(+)-Diethyl L-tartrate	High	>95%	[1]
Epoxidation of (Z)-2-Methylhept-2-enol	(+)-Diethyl L-tartrate	80%	89%	[11]
Epoxidation of various allylic alcohols	(+)-Diethyl L-tartrate	70-87%	>90%	[12]
Synthesis of (R,R)-phenylglycidol	(+)-Diethyl L-tartrate	High	>90%	[8]

Detailed Experimental Protocols

General Protocol for Sharpless Asymmetric Epoxidation

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

- Allylic alcohol
- Titanium(IV) isopropoxide $[\text{Ti}(\text{O}^{\text{i}}\text{Pr})_4]$
- (+)-Diethyl L-tartrate [(+)-DET] or **(+)-Di-tert-butyl L-tartrate**
- Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene or decane)
- Anhydrous dichloromethane (CH_2Cl_2)

- Powdered, activated 3Å or 4Å molecular sieves
- Quenching solution (e.g., 10% aqueous NaOH saturated with NaCl, or saturated aqueous sodium sulfite)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Anhydrous magnesium sulfate or sodium sulfate
- Celite®

Procedure:

- Catalyst Preparation: a. To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered 3Å or 4Å molecular sieves (approx. 0.5-1.0 g per 10 mmol of allylic alcohol).[9] b. Add anhydrous dichloromethane. c. Cool the flask to -20 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).[9] d. To the stirred suspension, add titanium(IV) isopropoxide (5-10 mol%) via syringe.[9] e. Subsequently, add (+)-diethyl L-tartrate (6-12 mol%, typically a 1.2:1 ratio to the titanium isopropoxide). The solution will turn pale yellow.[9] f. Stir the mixture at -20 °C for 30 minutes to facilitate the formation of the chiral catalyst complex.[9]
- Epoxidation Reaction: a. Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.[9] b. Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained at -20 °C.[9] c. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
- Work-up and Isolation: a. Upon completion, quench the reaction at -20 °C by the dropwise addition of a saturated aqueous solution of sodium sulfite or a 10% NaOH solution saturated with NaCl, pre-cooled to 0 °C.[1][9] b. Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour, which should result in the formation of a granular precipitate of titanium salts.[9] c. Filter the mixture through a pad of Celite®, and wash the filter cake with dichloromethane.[9] d. Transfer the filtrate to a separatory funnel and separate the organic layer. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxy alcohol.[9]

- Purification: a. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2,3-epoxyalcohol.[1]

Specific Protocol: Asymmetric Epoxidation of Geraniol

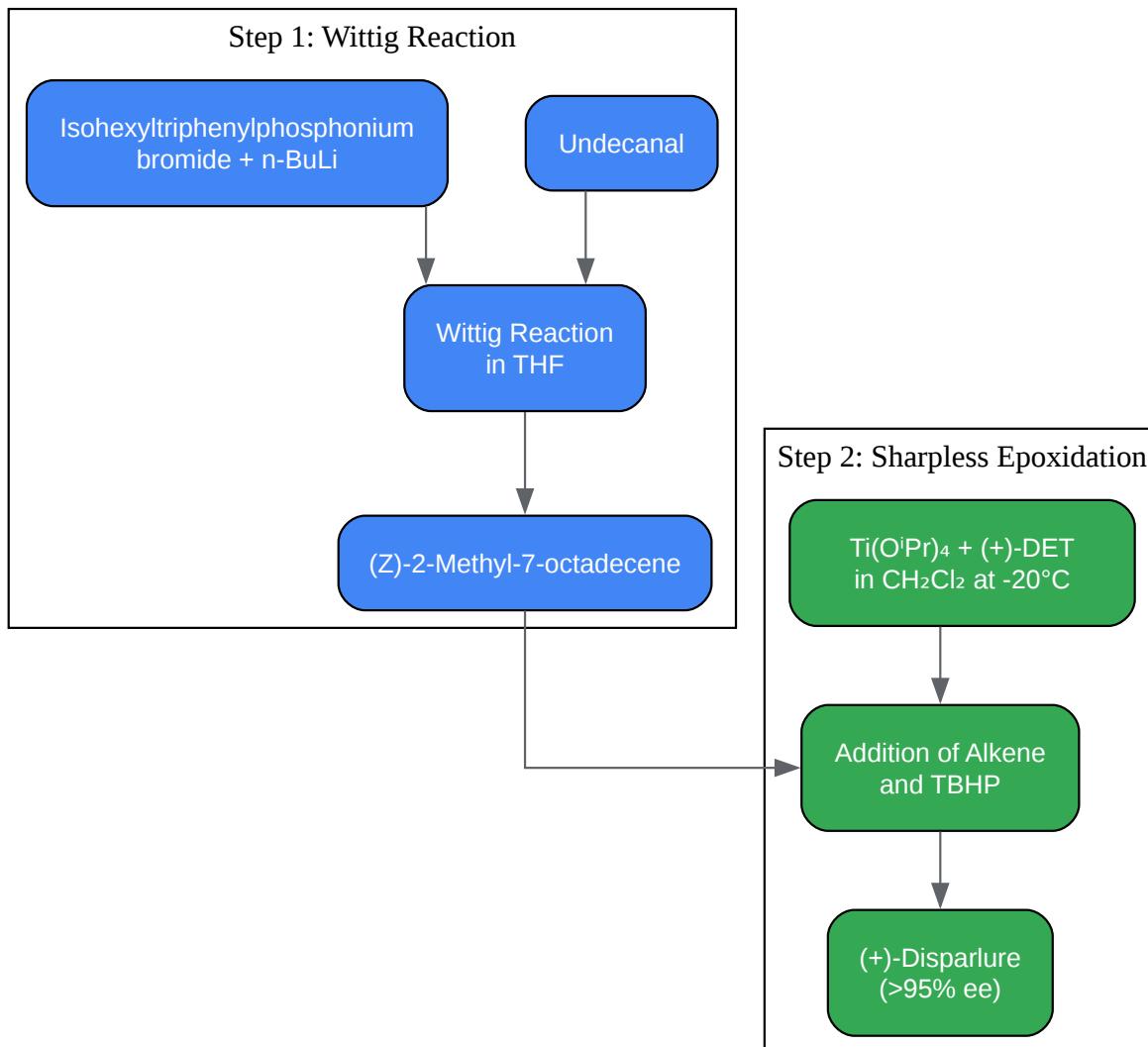
This protocol provides a specific example of the epoxidation of an allylic alcohol.[11]

Procedure:

- A 500-mL round-bottom flask is charged with 200 mL of dry dichloromethane and cooled to -23 °C.
- The following are added sequentially via syringe while stirring: 5.94 mL (20 mmol) of titanium(IV) isopropoxide and 3.43 mL (20 mmol) of L-(+)-diethyl tartrate. The mixture is stirred for 5 minutes.
- 3.47 mL (20 mmol) of geraniol is then added.
- Finally, approximately 11 mL of a 3.67 M solution of anhydrous tert-butyl hydroperoxide in dichloromethane (approx. 40 mmol) is added.
- The homogeneous solution is stored for approximately 18 hours at -20 °C.
- For the workup, the reaction mixture is diluted with 150 mL of ether and cooled in an ice bath. 60 mL of 1 N sodium hydroxide solution is added, and the two-phase mixture is stirred at 0 °C for 1 hour.
- The ether phase is separated, washed with brine, dried over Na_2SO_4 , and concentrated.
- The resulting oil is purified by chromatography on silica gel to yield 2(S),3(S)-epoxygeraniol.

Application in the Synthesis of Bioactive Molecules

The chiral epoxy alcohols produced via the Sharpless Asymmetric Epoxidation are valuable intermediates in the synthesis of a wide range of pharmaceuticals and bioactive natural products.


Synthesis of (+)-Disparlure

(+)-Disparlure is the sex pheromone of the gypsy moth. Its enantioselective synthesis can be achieved using the Sharpless Asymmetric Epoxidation as a key step.[1][4]

Synthetic Strategy Overview:

- Alkene Synthesis: A (Z)-alkene precursor, (Z)-2-methyl-7-octadecene, is synthesized via a Wittig reaction.[1]
- Asymmetric Epoxidation: The (Z)-alkene is subjected to Sharpless Asymmetric Epoxidation conditions using (+)-diethyl L-tartrate to introduce the epoxide with high enantioselectivity, yielding (+)-Disparlure.[1]

Experimental Workflow for (+)-Disparlure Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for (+)-Disparlure.

Conclusion

(+)-Di-tert-butyl L-tartrate and its analogs are indispensable chiral auxiliaries in pharmaceutical synthesis. Their application in the Sharpless Asymmetric Epoxidation provides a reliable, predictable, and highly enantioselective method for the preparation of chiral 2,3-

epoxyalcohols. These versatile intermediates serve as critical building blocks for the synthesis of a diverse range of complex, enantiomerically pure pharmaceutical agents and other bioactive molecules. The detailed protocols and established success of this methodology underscore its significance for researchers, scientists, and professionals in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. odinity.com [odinity.com]
- 3. Chemistry Matters — Enantioselective Synthesis – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 11. york.ac.uk [york.ac.uk]
- 12. acshist.scs.illinois.edu [acshist.scs.illinois.edu]
- To cite this document: BenchChem. [Application of (+)-Di-tert-butyl L-tartrate in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054582#application-of-di-tert-butyl-l-tartrate-in-pharmaceutical-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com